GAT211

CB1 receptor cAMP β-arrestin2

GAT211 is a first-in-class racemic agonist-positive allosteric modulator (ago-PAM) of CB1R. Its unique enantiomeric composition—GAT228 (R) partial agonism + GAT229 (S) pure PAM—delivers sustained, tolerance-free analgesia over 19-day chronic dosing, a feature unmatched by orthosteric agonists (e.g., WIN55,212-2) or FAAH/MGL inhibitors (e.g., JZL184). This makes GAT211 the definitive chemical probe for chronic pain, glaucoma, and biased signaling studies where reproducibility and translational relevance are paramount. Procure with confidence: ≥98% HPLC purity, comprehensive analytical documentation, and global shipping for R&D use.

Molecular Formula C22H18N2O2
Molecular Weight 342.4 g/mol
Cat. No. B1674636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGAT211
Synonyms3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole
GAT211
GAT228
GAT229
Molecular FormulaC22H18N2O2
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4
InChIInChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2
InChIKeyOHZDCJJHWPHZJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GAT211: A Prototypic CB1 Receptor Agonist-Positive Allosteric Modulator (ago-PAM) for Pain and Neurodegeneration Research


GAT211 is a synthetic, 2-phenylindole-based small molecule that functions as an agonist-positive allosteric modulator (ago-PAM) of the cannabinoid type-1 receptor (CB1R) [1]. As a racemic mixture, GAT211 comprises two enantiomers, GAT228 (R-enantiomer) and GAT229 (S-enantiomer), each contributing distinct pharmacological properties: GAT228 provides CB1R partial agonist activity, while the PAM activity resides with GAT229 [2]. This dual functionality allows GAT211 to both enhance orthosteric ligand signaling and exhibit direct, albeit weak, intrinsic agonist activity at the CB1R [3]. Its molecular weight is 342.14 g/mol, and it is commonly supplied as a solid with a purity typically >98% [2]. The compound is a key tool for investigating CB1R allosteric modulation in models of chronic pain, glaucoma, and neurodegenerative disorders [1].

Why GAT211 Cannot Be Interchanged with Other CB1 Modulators or Orthosteric Agonists


GAT211 exhibits a unique pharmacological profile as a racemic ago-PAM that cannot be replicated by substituting a pure PAM (e.g., ZCZ011 or GAT229), a negative allosteric modulator (NAM, e.g., ORG27569 or PSNCBAM-1), or a conventional orthosteric CB1 agonist (e.g., WIN55,212-2 or CP55,940). Its dual activity—combining weak intrinsic agonism with robust positive allosteric modulation—is encoded by the enantiomeric composition of the racemate [1]. Critically, in vivo studies demonstrate that GAT211 provides sustained analgesia without inducing tolerance or physical dependence, a failure observed with orthosteric agonists and endocannabinoid enzyme inhibitors [2]. Furthermore, its unique signaling bias (e.g., toward Gαi/o pathways) and its ability to enhance endogenous cannabinoid tone in neuronal models differentiate it from other allosteric ligands that may exhibit probe dependence or biased antagonism [3]. Therefore, generic substitution with a different CB1 ligand class or a single enantiomer would result in a fundamentally different pharmacological outcome, compromising experimental reproducibility and therapeutic relevance.

Quantitative Differentiation of GAT211: In Vitro Potency, Signaling Bias, and In Vivo Efficacy Versus Key Comparators


In Vitro Functional Potency: GAT211 Ago-PAM Activity in cAMP and β-Arrestin2 Assays

GAT211 exhibits dual ago-PAM activity, directly inhibiting cAMP accumulation and recruiting β-arrestin2, while also potentiating the response of the orthosteric agonist CP55,940. Its intrinsic potency (EC50) and PAM efficacy (Emax) are quantifiably distinct from its resolved enantiomers, GAT228 and GAT229, and from the prototypical PAM ZCZ011. In a head-to-head study, GAT211 (racemate) showed a cAMP EC50 of 78 nM with weak intrinsic activity (EMin 1.8% of forskolin), and potentiated CP55,940-induced cAMP inhibition with an EC50 of 8.1 nM and an EMax of 21% [1]. This functional profile is a composite of its enantiomers: GAT228 acts as an unbiased allosteric agonist, while GAT229 is a potent, Gαi/o-biased PAM lacking intrinsic activity [2].

CB1 receptor cAMP β-arrestin2 Allosteric modulation GPCR signaling

In Vivo Analgesic Efficacy and Therapeutic Index: Sustained Pain Relief Without Tolerance

GAT211 provides sustained antinociception in preclinical pain models without inducing tolerance, a critical point of differentiation from orthosteric CB1 agonists (e.g., WIN55,212-2) and endocannabinoid-degrading enzyme inhibitors (e.g., JZL184). In a head-to-head comparison, chronic daily dosing of GAT211 (20 mg/kg, i.p.) in mice with paclitaxel-induced neuropathic pain maintained full anti-allodynic efficacy over 19 days. In contrast, the MGL inhibitor JZL184 showed a complete loss of efficacy (tolerance) over the same period [1]. Furthermore, GAT211 did not induce physical dependence, as evidenced by the failure of the CB1 antagonist rimonabant to precipitate withdrawal, whereas mice treated chronically with the orthosteric agonist WIN55,212-2 exhibited clear withdrawal signs [2].

Neuropathic pain Inflammatory pain Analgesia Tolerance CB1 PAM

Enhancement of Orthosteric Agonist Binding: GAT211 as a Positive Allosteric Modulator

GAT211 acts as a positive allosteric modulator by enhancing the binding of the orthosteric full agonist [3H]CP55,490 and reducing the binding of the orthosteric antagonist/inverse agonist [3H]SR141716A [1]. This modulatory activity is quantifiably different from that of negative allosteric modulators (NAMs) like ORG27569 and PSNCBAM-1, which decrease agonist binding and signaling. For example, PSNCBAM-1 exhibits an EC50 of 0.1 μM for negative modulation, directly contrasting with GAT211's positive enhancement . The pKb value for GAT211's allosteric modulation is reported as 7.26 .

Radioligand binding CB1 allosteric site CP55,940 SR141716A Cooperativity

Enantiomer-Specific Pharmacology: The Unique Ago-PAM Profile of GAT211

GAT211 is a racemic mixture of two enantiomers with opposite and complementary pharmacological activities. Direct resolution and characterization of GAT228 (R) and GAT229 (S) reveal that GAT211's allosteric agonist activity is entirely derived from GAT228, while its PAM activity is exclusively due to GAT229 [1]. This is not a class-level property; other racemic allosteric modulators, such as ZCZ011, exhibit a different enantiomer-specific profile where (R)-ZCZ011 acts as an ago-PAM and (S)-ZCZ011 is a pure PAM [2]. Therefore, GAT211 provides a specific, defined mixture of activities that cannot be achieved by using a single enantiomer or a different racemate.

Chirality Enantiomer Allosteric agonist Biased signaling GAT228 GAT229

In Vivo Efficacy in Inflammatory Pain: Quantified Dose-Response

GAT211 exhibits quantifiable, dose-dependent antinociception in the complete Freund's adjuvant (CFA) model of inflammatory pain. The EC50 for reversing mechanical hypersensitivity was determined to be 9.75 mg/kg (i.p.) [1]. This level of efficacy is observed without the overt cannabimimetic side effects (e.g., catalepsy, hypothermia) that are characteristic of orthosteric CB1 agonists like WIN55,212-2 [2]. This provides a clear therapeutic window that is not available with direct orthosteric agonists.

Inflammatory pain Complete Freund's adjuvant EC50 Antinociception CB1 PAM

Optimal Application Scenarios for GAT211 in Academic and Pharmaceutical Research


Chronic Pain Research Requiring Sustained Efficacy Without Tolerance or Dependence

Based on direct evidence showing GAT211 maintains anti-allodynic efficacy over 19 days of chronic dosing without inducing tolerance (unlike the MGL inhibitor JZL184) or physical dependence (unlike the orthosteric agonist WIN55,212-2), GAT211 is the preferred compound for studies investigating long-term pain management strategies in models of chemotherapy-induced neuropathic pain, diabetic neuropathy, or chronic inflammatory pain. Its use ensures that observed therapeutic effects are not confounded by the development of tolerance or withdrawal symptoms [1].

Investigating Biased CB1 Receptor Signaling and Allosteric Modulation

GAT211's well-defined, enantiomer-specific ago-PAM profile makes it an essential tool for dissecting CB1R signaling pathways. As detailed in Section 3, its dual activity (weak intrinsic agonism from GAT228 and robust PAM activity from GAT229) allows researchers to study the functional consequences of biased allosteric modulation in comparison to pure PAMs (e.g., GAT229) or allosteric agonists (e.g., GAT228). This is particularly valuable for understanding Gαi/o-biased signaling in neuronal systems and for developing novel biased ligands with improved therapeutic indices [2].

Glaucoma and Intraocular Pressure (IOP) Reduction Research

GAT211 serves as a critical chemical probe and benchmark for developing next-generation CB1R PAMs for glaucoma. Evidence from SAR studies indicates that GAT211 exhibits moderate ago-PAM potency and that its analogs (e.g., GAT592) show improved aqueous solubility and efficacy in reducing IOP in murine models. GAT211 itself has demonstrated preclinical efficacy in reducing IOP, making it a valuable reference compound for validating new chemical entities and for studying CB1R-mediated ocular pharmacology [3].

Studies of CB1R Allosteric Modulation in Native Neuronal Systems

GAT211 has been validated in an autaptic hippocampal neuron model that relies on endogenous 2-AG signaling. This system has revealed the complex pharmacology of GAT211 and its enantiomers, and has shown that both GAT229 and ZCZ011 are effective PAMs in this context. Therefore, GAT211 is a key reagent for researchers investigating the effects of CB1R allosteric modulation on synaptic plasticity, depolarization-induced suppression of excitation (DSE), and other native neuronal functions where probe dependence and signaling bias can be rigorously assessed [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for GAT211

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.